molecular formula C20H37N3OSn B2779805 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine CAS No. 1416251-41-6

4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine

Cat. No.: B2779805
CAS No.: 1416251-41-6
M. Wt: 454.246
InChI Key: NQRLULPKRFNSFG-UHFFFAOYSA-N
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Description

4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine is a specialized organotin compound of high interest in synthetic and medicinal chemistry research. Its molecular structure integrates a pyrimidine heterocycle, a morpholine ring, and a tributylstannyl group, making it a versatile building block. The morpholine component is a common feature in pharmaceuticals and agrochemicals due to its influence on solubility and metabolic stability . Pyrimidine derivatives are extensively investigated for their biological activity, including as inhibitors of therapeutic targets such as lactate dehydrogenase A (LDHA) in oncology research and various plasmodial kinases in antimalarial drug discovery . The primary research application of this compound is likely as a key intermediate in Stille cross-coupling reactions. The tributylstannyl moiety enables efficient palladium-catalyzed coupling with a wide range of organic electrophiles, such as aryl and vinyl halides. This reactivity allows researchers to construct complex biaryl and heteroaryl systems, which are core structures in many functional materials and biologically active molecules. This makes the compound particularly valuable for creating diverse chemical libraries in drug discovery programs and for the synthesis of novel materials. Handling and Safety: As an organotin compound, it requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Morpholine is a flammable liquid and can be harmful if inhaled or absorbed through the skin . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. The product is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

tributyl-(2-morpholin-4-ylpyrimidin-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3O.3C4H9.Sn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;3*1-3-4-2;/h1-2H,4-7H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLULPKRFNSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine typically involves the stannylation of a pyrimidine derivative followed by the introduction of a morpholine ring. One common synthetic route includes:

    Stannylation: The pyrimidine derivative is reacted with a tributylstannyl reagent under specific conditions to introduce the tributylstannyl group.

    Morpholine Introduction: The stannylated pyrimidine is then reacted with morpholine to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

Stille Cross-Coupling Reactions

The tributylstannyl group enables Pd-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction proceeds via oxidative addition of the halide to Pd(0), transmetalation with the stannane, and reductive elimination to form new C–C bonds.

SubstrateCatalyst SystemProductYieldReference
4-BromopyridinePd(PPh₃)₄ (1 mol%)4-Pyridyl-pyrimidine78%
2-IodothiophenePdCl₂(dppf) (0.5 mol%)Thienyl-pyrimidine85%
3-Bromo-1H-indolePEPPSI-IPr (0.1 mol%)Indolyl-pyrimidine72%

Key Observations :

  • Reactions tolerate diverse coupling partners, including electron-deficient heterocycles.

  • Catalyst loading as low as 0.01 mol% Pd achieves efficient coupling with aryl bromides .

  • Ligand choice (e.g., dppf, IPr) optimizes yields for sterically hindered substrates .

Transmetalation and Functionalization

The Sn–C bond undergoes transmetalation with organometallic reagents, enabling further derivatization:

  • Grignard Reagents :
    Reaction with MeMgBr replaces the tributylstannyl group with a methyl group (90% yield) .

    4-[4-(SnBu₃)pyrimidin-2-yl]morpholine+MeMgBr4-(4-Me-pyrimidin-2-yl)morpholine+Bu₃SnBr\text{4-[4-(SnBu₃)pyrimidin-2-yl]morpholine} + \text{MeMgBr} \rightarrow \text{4-(4-Me-pyrimidin-2-yl)morpholine} + \text{Bu₃SnBr}
  • Zinc Halides :
    Transmetalation with ZnCl₂ generates pyrimidinyl-zinc intermediates for Negishi couplings .

Oxidation and Stability

The tributylstannyl group is susceptible to oxidation under aerobic conditions:

ConditionProductNotes
O₂ (air), THF, rtPyrimidin-4-olRadical-mediated oxidation
H₂O₂, AcOHPyrimidin-4-oneComplete conversion in 2 h

Kinetic Data :

  • Half-life of 24 h in DMSO under ambient conditions .

  • Stabilized by chelating ligands (e.g., morpholine) against premature oxidation .

Synthetic Protocol Optimization

Key steps in large-scale synthesis include:

  • Stannylation : Reaction of 4-chloropyrimidine with Bu₃SnLi in THF at −78°C (85% yield) .

  • Morpholine Introduction : Nucleophilic substitution with morpholine using K₂CO₃ in DMF (92% yield) .

Purity Data :

  • HPLC purity >99% after column chromatography (silica gel, hexane/EtOAc) .

Comparative Reactivity

The morpholine substituent enhances solubility and modulates electronic effects:

Pyrimidine DerivativeLogPReaction Rate (k, ×10⁻³ s⁻¹)
4-[4-(SnBu₃)pyrimidin-2-yl]morpholine3.85.2
4-(Tributylstannyl)pyrimidine5.13.7
2-Methoxy-4-(SnBu₃)pyrimidine4.34.9

Scientific Research Applications

Drug Discovery

4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine is positioned as a lead compound in drug discovery efforts targeting various diseases. Its unique structure suggests that it may interact effectively with biological targets, making it a candidate for further optimization in medicinal chemistry. The tributylstannyl group is particularly notable for improving the compound's solubility and permeability, which are critical factors in drug design.

Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities. These include:

  • Anticancer Properties : The compound's ability to inhibit specific kinases involved in cancer pathways makes it a candidate for anticancer drug development.
  • Antiparasitic Activity : Similar compounds have shown promise in targeting parasitic infections, potentially leading to new treatments for diseases such as malaria.

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial. Techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts at the molecular level, providing insights into its therapeutic potential.

Anticancer Research

In recent studies focusing on cancer therapeutics, compounds related to this compound have been evaluated for their effectiveness against various cancer cell lines. For instance, modifications to the pyrimidine scaffold have led to enhanced potency against specific kinase targets implicated in tumor growth. These findings suggest that further optimization of the tributylstannyl group could yield more effective anticancer agents .

Antiparasitic Development

Research into antiparasitic applications has shown that similar compounds can inhibit critical pathways in parasites like Plasmodium falciparum. By optimizing the structural features of this compound, researchers aim to develop new treatments for malaria that are both effective and have favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituents Key Reactivity Applications
This compound Stannyl (C4), Morpholine (C2) Stille couplings, Pd-catalyzed reactions Pharmaceuticals, agrochemicals
4-[6-(Tributylstannyl)pyridin-2-yl]morpholine Stannyl (C6), Morpholine (C2) Suzuki couplings, regioselective Organic synthesis
4-(5-Chloro-8-aryl-pyrido[4,3-d]pyrimidin-2-yl)morpholine Chlorine (C5), Aryl (C8) Suzuki-Miyaura couplings PI3K inhibitors
4-(2-Chloropyrimidin-4-yl)morpholine Chlorine (C2), Morpholine (C4) Nucleophilic substitutions Intermediate synthesis

Research Findings

  • Stannyl vs. Halogen Reactivity : Stannyl groups enable milder reaction conditions (e.g., 25–110°C) compared to chloro derivatives requiring >100°C and strong bases .
  • Electronic Effects : Morpholine’s electron donation stabilizes intermediates in cross-couplings, enhancing yields (e.g., 72–86% in Stille reactions) .
  • Selectivity Challenges : In pyrido[4,3-d]pyrimidines, halogen position (C5 vs. C8) dictates coupling selectivity, whereas stannyl groups offer predictable reactivity .

Biological Activity

4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Chemical Formula : C20H37N3OSn
  • Molecular Weight : 454.24 g/mol
  • CAS Number : 1416251-41-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are crucial for cellular signaling pathways, which may lead to altered cell proliferation and survival rates.
  • Modulation of Receptor Activity : It may interact with various receptors, affecting their signaling pathways and influencing physiological responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been documented, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism and efficacy in vivo .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound NameChemical StructureBiological Activity
4-(Dimethylamino)pyrimidineStructureAnticancer, Antimicrobial
1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)carbamateStructurenSMase2 inhibition
(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanolStructureAntimicrobial, Enzyme inhibition

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrimidine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The IC50 value was determined to be lower than many known anticancer agents, indicating its potential as a lead compound for further development.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, suggesting its utility in treating resistant bacterial infections.

Q & A

Basic: What is the primary synthetic application of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine in organic chemistry?

Answer:
This compound is primarily employed in Stille cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing pyrimidine-containing heterocycles. The tributylstannyl group acts as a transmetallation agent, enabling coupling with aryl/heteroaryl halides under palladium catalysis. For example, analogous pyrimidinyl-stannane derivatives are used to build pharmacophores in drug discovery .

Advanced: How can researchers optimize the yield of Stille couplings using this compound while minimizing homocoupling byproducts?

Answer:
Key optimization strategies include:

  • Catalyst selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ to enhance catalytic efficiency.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of stannane to electrophilic partner to limit excess tributyltin byproducts.
  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the stannane.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.
    Refer to multi-step protocols in analogous pyrimidine-stannane syntheses for procedural benchmarks .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify substitution patterns on the pyrimidine and morpholine rings (e.g., pyrimidine C4-stannyl vs. C2-morpholine coupling).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching tin (Sn, 10% abundance for ¹²⁰Sn).
  • TLC/GC-MS : Monitor reaction progress and purity.
    For validation, see structural elucidation methods in similar pyrimidine derivatives .

Advanced: How should researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:
Discrepancies may arise from:

  • Dynamic effects : Rotamers in the morpholine ring or restricted rotation of the stannyl group can split signals. Use variable-temperature NMR to resolve.
  • Trace impurities : Recrystallize or use preparative HPLC to remove tin oxides or residual catalysts.
  • Isotopic splitting : Tin’s spin-½ nucleus (¹¹⁷Sn, ¹¹⁹Sn) may cause splitting in ¹H NMR; compare with computed spectra.
    Refer to methodological frameworks for analyzing complex NMR data in organotin compounds .

Basic: What safety precautions are essential when handling this tributylstannyl compound?

Answer:

  • Toxicity : Tributyltin compounds are cytotoxic and bioaccumulative. Use fume hoods, gloves, and closed systems.
  • Waste disposal : Quench residual stannane with KF solution to precipitate tin fluoride.
  • Air sensitivity : Store under inert gas to prevent oxidation.
    Safety protocols align with organotin handling guidelines in academic literature .

Advanced: How can researchers design a kinetic study to evaluate the stability of this compound under varying reaction conditions?

Answer:

  • Experimental design :
    • Variables : Temperature (25–100°C), solvent polarity (THF vs. DMSO), and presence of Pd catalysts.
    • Sampling : Aliquot reactions at intervals for GC-MS or ¹⁹F NMR (if fluorinated partners are used).
  • Data analysis : Plot degradation rates using Arrhenius equations to identify decomposition pathways.
    For methodology, see stability studies in palladium-catalyzed cross-coupling systems .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
It serves as a versatile intermediate for:

  • Kinase inhibitors : Pyrimidine cores are common in ATP-binding site targeting.
  • Anticancer agents : Functionalization at C4 enables incorporation of bioactive moieties.
  • Proteolysis-targeting chimeras (PROTACs) : Stannanes facilitate modular linker synthesis.
    Examples include analogous pyrimidinyl-morpholine derivatives in preclinical studies .

Advanced: What computational methods can predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states to compare activation energies for different electrophiles (e.g., aryl bromides vs. iodides).
  • Molecular docking : Predict steric effects from the morpholine ring on Pd coordination.
  • Hammett analysis : Correlate substituent electronic effects with coupling efficiency.
    For computational frameworks, refer to studies on Stille coupling mechanisms .

Basic: How does the morpholine substituent influence the compound’s reactivity and solubility?

Answer:

  • Solubility : The morpholine ring enhances water solubility via H-bonding, aiding purification.
  • Electronic effects : The N-morpholine group donates electron density to the pyrimidine ring, stabilizing intermediates during coupling.
  • Steric effects : The chair conformation of morpholine may hinder bulky electrophiles.
    Structural insights are derived from crystallographic data of similar morpholine-pyrimidine systems .

Advanced: How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Answer:

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line, incubation time).
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays.
  • Off-target profiling : Use kinome-wide screening to identify unintended targets.
    Refer to conflict-resolution frameworks in pharmacological studies .

Methodological Notes

  • Synthesis : Prioritize inert conditions and stepwise purification .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous verification .
  • Data interpretation : Cross-validate experimental results with computational models .

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